Home > Products > Screening Compounds P44039 > Ixazomib citrate
Ixazomib citrate - 1239908-20-3

Ixazomib citrate

Catalog Number: EVT-253321
CAS Number: 1239908-20-3
Molecular Formula: C20H23BCl2N2O9
Molecular Weight: 517.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ixazomib citrate is a prodrug of Ixazomib, a potent, reversible, and selective inhibitor of the 20S proteasome. [, , ] The 20S proteasome is a large protease complex responsible for degrading unneeded or damaged proteins tagged with ubiquitin. [] Ixazomib citrate is a second-generation proteasome inhibitor, distinguished from the first generation by its improved pharmacokinetic profile, increased potency, and reduced toxicity. [, ] This compound is of significant interest in scientific research due to its potential applications in various fields, including oncology, immunology, and virology.

Future Directions
  • Developing novel drug delivery systems: Research on advanced drug delivery systems, such as PEGylated carbon nanotubes, could enhance the targeted delivery and efficacy of Ixazomib citrate. []
  • Developing non-invasive imaging techniques: Exploring non-invasive imaging modalities, such as 18F-FDG-PET/CT, could facilitate real-time monitoring of treatment response and disease progression in preclinical models. []

Compound Description: Ixazomib is the biologically active form of Ixazomib citrate. It is a potent, reversible inhibitor of the 20S proteasome, which plays a critical role in degrading unwanted or misfolded proteins within cells [, ]. By inhibiting the proteasome, Ixazomib disrupts various cellular processes, including cell cycle progression and signaling pathways, leading to the induction of apoptosis (programmed cell death) in cancer cells [].

Relevance: Ixazomib is directly relevant to Ixazomib citrate as it is the active moiety of the prodrug Ixazomib citrate. Ixazomib citrate, a stable citrate ester, rapidly hydrolyzes to Ixazomib in the body, releasing the active drug to exert its therapeutic effects []. 2. Bortezomib (Velcade, PS-341)

Compound Description: Bortezomib was the first proteasome inhibitor approved for the treatment of multiple myeloma []. It acts by binding to and inhibiting the 20S proteasome, similar to Ixazomib. This inhibition disrupts cellular processes, including protein degradation and cell signaling, leading to apoptosis in myeloma cells [, ].

Compound Description: MLN9708 is the chemical name for the prodrug Ixazomib citrate [, , , ]. It is a stable citrate ester that is rapidly converted to the active drug Ixazomib in the body [, , , ].

Compound Description: CUDC-101 is a multi-target inhibitor that targets histone deacetylase (HDAC), epidermal growth factor receptor (EGFR), and human epidermal growth factor receptor 2 (HER2) []. CUDC-101, bearing a hydroxamic acid moiety, exhibited potent inhibition against MtPDF with an IC50 of 0.5 μmol/L. Furthermore, CUDC-101 displayed promising antibacterial activity against Mycobacterium smegmatis with a minimum inhibitory concentration (MIC) of 32 μg/mL [].

Compound Description: Lenalidomide is an immunomodulatory drug commonly used in treating multiple myeloma. It exhibits multiple mechanisms of action, including direct anti-myeloma effects, inhibition of angiogenesis, and modulation of the immune system [, , ].

Relevance: Lenalidomide is relevant to Ixazomib citrate as they are often used in combination for treating multiple myeloma [, , , ]. Several clinical trials have explored and validated the synergistic effects of these two agents in enhancing treatment outcomes [, , , ]. This combination therapy has shown promising results in newly diagnosed and relapsed/refractory multiple myeloma, leading to improved response rates and survival benefits [, , , ]. 6. Dexamethasone (DXMS)

Compound Description: Dexamethasone is a corticosteroid with potent anti-inflammatory and immunosuppressive properties. In multiple myeloma treatment, it induces apoptosis in myeloma cells and modulates the immune microenvironment [].

Relevance: Similar to Lenalidomide, Dexamethasone is often used with Ixazomib citrate in combination regimens for treating multiple myeloma [, , ]. This combination has demonstrated clinical efficacy, improving treatment response and patient outcomes [, , ].7. ACY-1215

Compound Description: ACY-1215 is a selective histone deacetylase 6 (HDAC6) inhibitor that has shown promising results in preclinical studies for multiple myeloma []. Its selectivity for HDAC6 over other HDAC isoforms potentially translates into an improved tolerability profile [].

Relevance: ACY-1215 is relevant to Ixazomib citrate as their combination demonstrated a synergistic anti-myeloma effect in preclinical studies []. The study highlighted the potential of combining ACY-1215 with Ixazomib as an all-oral regimen for treating multiple myeloma, suggesting a need for further clinical investigation [].

Overview

Ixazomib citrate is a novel compound classified as a proteasome inhibitor, primarily utilized in the treatment of multiple myeloma. It is a member of the boronic acid group, which is known for its ability to inhibit the proteasome, a cellular complex responsible for degrading ubiquitinated proteins. This inhibition leads to an accumulation of pro-apoptotic factors and a reduction in anti-apoptotic proteins, ultimately promoting cancer cell death. The citrate form enhances the stability and bioavailability of Ixazomib, allowing for oral administration, which is advantageous compared to other proteasome inhibitors like Bortezomib that require intravenous administration.

Source and Classification

Ixazomib citrate is derived from Ixazomib, which has been developed as part of a broader class of therapeutic agents targeting the proteasome pathway. It is classified under the chemical category of peptide boronic acids. The compound's chemical structure consists of a boron atom bonded to a carbon-based framework, which is critical for its mechanism of action against cancer cells.

Synthesis Analysis

Methods and Technical Details

The synthesis of Ixazomib citrate involves several key steps:

  1. Formation of Amide Bond: The process begins with the reaction between 1,4-dichlorobenzoic acid and glycine hydrochloride in a basic environment to create an amide bond.
  2. Peptide Bond Formation: A peptide bond is formed between the carboxylic group of a protected glycine derivative and a chiral pinanediol derivative of boroleucine using an activating agent such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate.
  3. Hydrolysis and Esterification: The boroester undergoes hydrolysis in an acidic environment, followed by esterification with citric acid in a single step. This method significantly simplifies the production process and reduces costs associated with isolation and purification .

The synthesis can yield two isomeric forms of Ixazomib citrate, referred to as Form 1 and Form 2, depending on the cooling conditions during the reaction mixture processing .

Molecular Structure Analysis

Structure and Data

Ixazomib citrate has a complex molecular structure characterized by its boronic acid moiety. The molecular formula is C19_{19}H22_{22}B1_{1}N3_{3}O7_{7}, with a molecular weight of approximately 397.3 g/mol. The structure includes various functional groups such as carboxylic acids and amides that contribute to its biological activity.

The stereochemistry of Ixazomib citrate is also significant; it exists in different stereoisomeric forms that can influence its pharmacological properties . Detailed crystallographic studies have revealed insights into its solid-state forms, which are essential for understanding its stability and solubility characteristics .

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reactions involved in the synthesis of Ixazomib citrate include:

  • Amide Bond Formation: This reaction sets the stage for building the core structure necessary for proteasome inhibition.
  • Peptide Bond Formation: Essential for linking the glycine derivative to the boroleucine component.
  • Hydrolysis: Converts the boroester into an active form suitable for subsequent reactions.
  • Esterification: This final step integrates citric acid into the structure, enhancing solubility and stability.

These reactions are crucial not only for synthesizing Ixazomib citrate but also for ensuring that it retains its therapeutic efficacy when administered .

Mechanism of Action

Process and Data

Ixazomib citrate exerts its therapeutic effects by inhibiting the proteasome's activity within cancer cells. The proteasome is responsible for degrading proteins that regulate cell cycle progression and apoptosis. By blocking this pathway, Ixazomib citrate leads to:

  • Accumulation of Regulatory Proteins: Increased levels of pro-apoptotic factors such as Bim and decreased levels of anti-apoptotic proteins like Mcl-1.
  • Induction of Apoptosis: The imbalance created by these changes triggers programmed cell death in malignant cells.

Research indicates that Ixazomib's mechanism involves both direct inhibition of proteasomal activity and modulation of signaling pathways associated with cell survival .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Ixazomib citrate exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water, which can affect formulation strategies.
  • Stability: The presence of citric acid enhances stability compared to non-citrate forms, making it more suitable for oral administration.
  • Melting Point: Specific thermal analysis indicates distinct melting points for different isomeric forms, which can influence bioavailability .

These properties are crucial for pharmaceutical development, influencing dosage forms and delivery mechanisms.

Applications

Scientific Uses

Ixazomib citrate has significant applications in oncology, particularly in treating multiple myeloma. Its oral bioavailability allows for easier patient compliance compared to traditional intravenous therapies. Additionally, ongoing research explores its potential use in combination therapies with other anticancer agents to enhance treatment efficacy.

Moreover, studies on its pharmacokinetics and pharmacodynamics continue to provide insights into optimizing dosing regimens and understanding resistance mechanisms in cancer therapy .

Chemical Structure and Biochemical Properties of Ixazomib Citrate

Molecular Composition and Prodrug Design

Ixazomib citrate (MLN9708) is a boronic acid-based prodrug with the chemical name (R)-2,2'-(2-(1-(2-(2,5-dichlorobenzamido)acetamido)-3-methylbutyl)-5-oxo-1,3,2-dioxaborolane-4,4-diyl)diacetic acid citrate salt [3] [4]. Its molecular formula is C₂₀H₂₃BCl₂N₂O₉, with a molecular weight of 517.12 g/mol [3] [4]. The compound features a chiral center with the R-configuration, with the drug substance consisting of ≥99.0% R-enantiomer without evidence of chiral inversion in plasma [1].

The prodrug design centers on a boronic ester moiety that masks the active boronic acid pharmacophore. This esterification enhances the compound's physicochemical stability and oral bioavailability compared to its active metabolite, ixazomib (MLN2238) [1] [8]. The citrate counterion improves solubility and crystallization properties, facilitating pharmaceutical formulation. Upon administration, the boronic ester undergoes rapid hydrolysis under physiological conditions to release the active proteasome inhibitor, ixazomib, which contains the boronic acid functional group essential for proteasome binding [1] [6].

Table 1: Molecular Characteristics of Ixazomib Citrate

PropertySpecificationReference
CAS Number1239908-20-3 [4]
Molecular FormulaC₂₀H₂₃BCl₂N₂O₉ [3]
Exact Mass516.0874 Da [4]
Elemental CompositionC 46.45%; H 4.48%; B 2.09%; Cl 13.71%; N 5.42%; O 27.85% [4]
Chiral Purity≥99.0% R-enantiomer [1]
Salt FormCitrate [1]

Hydrolysis Kinetics to Active Metabolite (MLN2238)

Ixazomib citrate undergoes rapid and complete hydrolysis to its biologically active form, ixazomib (MLN2238), upon exposure to aqueous environments or plasma. The hydrolysis reaction is non-enzymatic and occurs within minutes under physiological conditions (pH 7.4, 37°C), with the boronic ester bond cleaved to yield the boronic acid functionality [1] [8]. This transformation is critical for pharmacological activity, as MLN2238 is the species responsible for proteasome inhibition.

Pharmacokinetic studies demonstrate that the hydrolysis is so rapid that only the active metabolite (ixazomib) is detectable in systemic circulation following administration of the prodrug [1]. The hydrolysis kinetics follow first-order linear absorption characteristics, contributing to the predictable pharmacokinetic profile observed in clinical studies. The oral bioavailability of the active moiety is approximately 58%, indicating efficient prodrug conversion and absorption processes [1] [8].

Boronate Functional Group and Proteasome Binding Dynamics

The boronic acid group in ixazomib (MLN2238) forms reversible coordinate covalent bonds with the catalytic threonine residue in the β5 subunit of the 20S proteasome. This interaction specifically inhibits the chymotrypsin-like (β5) proteolytic activity with an IC₅₀ of 3.4 nM and a dissociation constant (Ki) of 0.93 nM [1] [2] [6]. The binding exhibits high selectivity for the β5 subunit, though at higher concentrations, ixazomib also inhibits the caspase-like (β1) and trypsin-like (β2) subunits with IC₅₀ values of 31 nM and 3500 nM, respectively [1] [6].

A key differentiator from first-generation proteasome inhibitors is ixazomib's faster proteasome dissociation half-life (t₁/₂ = 18 minutes) compared to bortezomib (t₁/₂ = 110 minutes) [1] [6]. This faster off-rate contributes to its distinct pharmacodynamic profile, allowing more rapid dissociation from blood proteasomes while maintaining prolonged inhibition in tumor tissue. The enhanced tissue distribution (volume of distribution at steady state = 20.2 L/kg) results in favorable tumor-to-blood area under the effect (AUE) ratios (2.03 for ixazomib vs. 0.26 for bortezomib in lymphoma xenograft models) [1] [6].

Table 2: Proteasome Inhibition Profile of Ixazomib (MLN2238)

Proteasome SubunitActivity TypeIC₅₀ (nM)Ki (nM)Reference
β5Chymotrypsin-like3.40.93 [2] [6]
β1Caspase-like31- [1] [7]
β2Trypsin-like3500- [1] [6]

Physicochemical Stability and Solubility Profiles

Ixazomib citrate demonstrates stability as a solid powder when stored under recommended conditions (0-4°C for short-term or -20°C for long-term storage), maintaining integrity for >5 years when properly stored [3] [4]. The compound appears as a white to off-white solid powder with a predicted relative density of 1.47 g/cm³ [4] [7].

Solubility studies reveal high solubility in organic solvents including DMSO (100 mg/mL, 193.37 mM) and ethanol (100 mg/mL, 193.37 mM), but extremely limited aqueous solubility (classified as insoluble in water) [3] [4] [7]. The compound is classified as a Biopharmaceutics Classification System (BCS) class 3 drug (high solubility, low permeability) [1]. Solution stability is pH-dependent, with optimal stability observed in slightly acidic to neutral conditions.

Table 3: Physicochemical Properties of Ixazomib Citrate

PropertyCharacteristicsReference
Solid-state AppearanceWhite to off-white solid powder [4]
Solubility in DMSO100 mg/mL (193.37 mM) [3] [7]
Solubility in Ethanol100 mg/mL (193.37 mM) [4]
Aqueous SolubilityInsoluble [3] [4]
Storage Stability>5 years at -20°C [4]
Solution StabilityRapid hydrolysis in aqueous media [1] [8]

The compound's low permeability and high solubility profile present formulation challenges that were addressed through prodrug design and encapsulation strategies. The citrate salt form provides adequate solubility for oral formulation while maintaining stability in solid dosage forms. When in solution, the compound undergoes pH-dependent degradation, with accelerated decomposition observed under alkaline conditions [1]. This instability necessitates careful consideration in in vitro and in vivo experimental designs, with recommendations for fresh preparation of solutions immediately before use [3] [7].

Properties

CAS Number

1239908-20-3

Product Name

Ixazomib citrate

IUPAC Name

2-[4-(carboxymethyl)-2-[(1R)-1-[[2-[(2,5-dichlorobenzoyl)amino]acetyl]amino]-3-methylbutyl]-5-oxo-1,3,2-dioxaborolan-4-yl]acetic acid

Molecular Formula

C20H23BCl2N2O9

Molecular Weight

517.1 g/mol

InChI

InChI=1S/C20H23BCl2N2O9/c1-10(2)5-14(21-33-19(32)20(34-21,7-16(27)28)8-17(29)30)25-15(26)9-24-18(31)12-6-11(22)3-4-13(12)23/h3-4,6,10,14H,5,7-9H2,1-2H3,(H,24,31)(H,25,26)(H,27,28)(H,29,30)/t14-/m0/s1

InChI Key

MBOMYENWWXQSNW-AWEZNQCLSA-N

SMILES

B1(OC(=O)C(O1)(CC(=O)O)CC(=O)O)C(CC(C)C)NC(=O)CNC(=O)C2=C(C=CC(=C2)Cl)Cl

Canonical SMILES

B1(OC(=O)C(O1)(CC(=O)O)CC(=O)O)C(CC(C)C)NC(=O)CNC(=O)C2=C(C=CC(=C2)Cl)Cl

Isomeric SMILES

B1(OC(=O)C(O1)(CC(=O)O)CC(=O)O)[C@H](CC(C)C)NC(=O)CNC(=O)C2=C(C=CC(=C2)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.